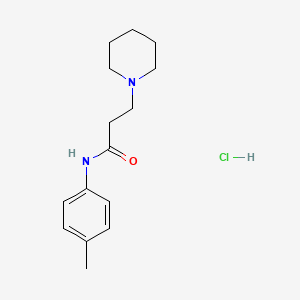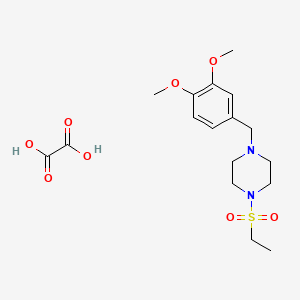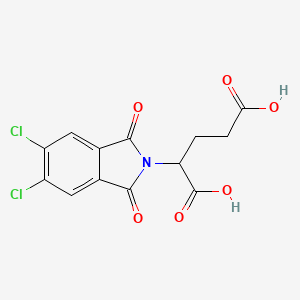
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride
説明
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride, also known as MPHP, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has gained popularity in recent years due to its stimulant effects. MPHP is a white crystalline powder that is soluble in water and is commonly used in laboratory experiments.
作用機序
The mechanism of action of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride involves the release of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, motivation, and reward. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a reuptake inhibitor, which means that it prevents the reabsorption of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects:
The use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been associated with several biochemical and physiological effects. It has been found to increase heart rate, blood pressure, and body temperature. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride also increases the release of stress hormones, such as cortisol, which can lead to anxiety and agitation. Prolonged use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride can lead to tolerance, dependence, and addiction.
実験室実験の利点と制限
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has several advantages for laboratory experiments. It is readily available and easy to synthesize. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride is also relatively stable and can be stored for long periods. However, the use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride in laboratory experiments is limited due to its potential for abuse and addiction. It is important to use caution when handling N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride and to follow proper safety protocols.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride. One area of research is to investigate the long-term effects of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride use on the brain and behavior. Another area of research is to develop new synthetic cathinone derivatives with improved safety profiles. Additionally, research is needed to develop effective treatments for N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride addiction and dependence.
Conclusion:
In conclusion, N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride is a synthetic stimulant drug that has gained popularity in recent years. It has been used in scientific research to study its effects on the central nervous system. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride acts as a reuptake inhibitor and increases the release of dopamine, norepinephrine, and serotonin in the brain. The use of N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been associated with several biochemical and physiological effects, and caution should be used when handling this substance. There are several future directions for research on N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride, including investigating its long-term effects and developing new synthetic cathinone derivatives with improved safety profiles.
科学的研究の応用
N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been used in scientific research to study its effects on the central nervous system. It has been found to have stimulant properties similar to other cathinone derivatives. N-(4-methylphenyl)-3-(1-piperidinyl)propanamide hydrochloride has been used in animal studies to investigate its effects on behavior, locomotion, and addiction.
特性
IUPAC Name |
N-(4-methylphenyl)-3-piperidin-1-ylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-13-5-7-14(8-6-13)16-15(18)9-12-17-10-3-2-4-11-17;/h5-8H,2-4,9-12H2,1H3,(H,16,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMVTPPWPHMRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCN2CCCCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Piperidin-1-yl-N-p-tolyl-propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-butyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]dihydro-2(3H)-furanone](/img/structure/B3939491.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzyl)piperazine](/img/structure/B3939494.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine oxalate](/img/structure/B3939496.png)
![1-[(4-methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine oxalate](/img/structure/B3939500.png)
![N-[2,5-diethoxy-4-(4-morpholinyl)phenyl]-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B3939505.png)
![2-{[(1-butyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B3939519.png)


![N-(4-{[4-(5-bromo-2-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3939541.png)

![3-acetyl-1-(4-bromophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B3939576.png)
![4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B3939584.png)
![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3939598.png)